molecular formula C7H8N2O3 B2572680 Ethyl 6-hydroxypyridazine-3-carboxylate CAS No. 63001-31-0

Ethyl 6-hydroxypyridazine-3-carboxylate

Cat. No. B2572680
CAS RN: 63001-31-0
M. Wt: 168.152
InChI Key: PNZFPPKCYNMOSA-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxypyridazine-3-carboxylate is a heterocyclic organic compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate involves heating a solution in phosphorus oxychloride at 100°C for 2 hours . After cooling, the solution is concentrated and the residue is carefully poured into ice water, slowly neutralized with 10% NaOH aqueous solution in an ice bath, and then extracted with ethyl acetate . The organic layer is washed with saturated NaCl aqueous solution, dried over anhydrous MgSO4, and evaporated in vacuo . The residue is purified by flash chromatography on silica gel to obtain the compound as a white solid .


Molecular Structure Analysis

The linear structure formula of Ethyl 6-hydroxypyridazine-3-carboxylate is C7H8N2O3 . The InChI Code is 1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-4H,2H2,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

Ethyl 6-hydroxypyridazine-3-carboxylate is a solid at room temperature . It has a boiling point of 381.8°C at 760 mmHg .

Scientific Research Applications

Synthesis of Functionalised Derivatives

Ethyl 6-hydroxypyridazine-3-carboxylate is a key compound in the synthesis of various functionalized derivatives. For instance, ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives have been obtained using 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate. This process leads to the creation of ethyl 2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate and other derivatives, showing the compound's versatility in synthesizing a range of chemical structures (Arrault et al., 2002).

Potential Anticancer Agents

Research has explored the use of ethyl 6-hydroxypyridazine-3-carboxylate derivatives as potential anticancer agents. In one study, derivatives were tested against L1210 cells and mice bearing P388 leukemia, indicating the compound’s potential in cancer research (Temple et al., 1983).

Antimicrobial Applications

Another significant application is in the development of antimicrobial agents. For example, ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives have shown significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014).

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Ethyl 6-hydroxypyridazine-3-carboxylate is also instrumental in synthesizing pyrido[2,3-d]pyrimidine, xanthine, and lumazine derivatives. These compounds have been evaluated for their antitumor activities against lung cancer, showcasing their relevance in developing new chemotherapeutics (El-Kalyoubi & Agili, 2020).

Experimental Delay in Aging Patterns

In gerontology research, derivatives of ethyl 6-hydroxypyridazine-3-carboxylate, such as 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, have been studied as geroprotectors, potentially delaying aging and extending lifespan in specific mouse models (Emanuel & Obukhova, 1978).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The signal word for the compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

ethyl 6-oxo-1H-pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZFPPKCYNMOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-hydroxypyridazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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